molecular formula C27H24N4O3S3 B2872175 2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide CAS No. 895101-08-3

2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2872175
CAS No.: 895101-08-3
M. Wt: 548.69
InChI Key: ZSDNAPOVLKODKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a complex heterocyclic core comprising a benzo[c]pyrimido[4,5-e][1,2]thiazine ring system modified with a 5,5-dioxide group. The structure is further functionalized with a 2-methylbenzyl substituent at position 6 and a thioacetamide linkage at position 2, terminating in an N-(3-(methylthio)phenyl) group. The presence of sulfur-containing moieties (thioether, sulfonyl) and aromatic systems may influence solubility, metabolic stability, and target binding .

Properties

IUPAC Name

2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S3/c1-18-8-3-4-9-19(18)16-31-23-13-6-5-12-22(23)26-24(37(31,33)34)15-28-27(30-26)36-17-25(32)29-20-10-7-11-21(14-20)35-2/h3-15H,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDNAPOVLKODKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC(=CC=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The target compound’s benzo[c]pyrimido[4,5-e][1,2]thiazine core is more rigid and oxidized compared to the thiazolo[3,2-a]pyrimidine in 11a .
  • The 3-(methylthio)phenyl group in the target compound may enhance lipophilicity relative to the cyano or nitro groups in analogs .
Physicochemical Properties

Data from analogs suggest trends in solubility and stability:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Features (IR, NMR)
11a C₂₀H₁₀N₄O₃S 386 243–246 IR: 3,436 cm⁻¹ (NH), 2,219 cm⁻¹ (CN); ¹H NMR: δ 2.24–7.94 (methyl, aromatic, =CH)
6d C₁₈H₁₃N₇O₃S₃ 471 Not reported ¹H NMR: Aromatic protons δ 7.0–8.5; MS: m/z 471 (M⁺)
Target C₂₈H₂₄N₄O₃S₃ 560 (estimated) Predicted IR: ~1,700 cm⁻¹ (C=O), ~1,150 cm⁻¹ (S=O); ¹H NMR: δ 2.5–7.5 (methylbenzyl, thioether)

Key Observations :

  • The target compound’s higher molecular weight and sulfur-rich structure may reduce aqueous solubility compared to 11a and 6d.
  • The 5,5-dioxide group in the target compound could improve metabolic stability relative to non-oxidized analogs .
Computational and Mechanistic Insights
  • Molecular docking studies on 6d reveal hydrogen bonding with VEGFR-2 residues (e.g., Glu885, Cys919), facilitated by the acetamide and thiadiazole moieties .

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